![molecular formula C23H30N4O2 B15101477 N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15101477.png)
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and carbamoyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The phenyl and carbamoyl groups are then introduced through a series of reactions, including nucleophilic substitution and carbamoylation. Common reagents used in these reactions include phenyl isocyanate, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halogenated compounds. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide:
General Information
- Chemical Identity this compound is a specific chemical compound .
- Molecular Formula and Weight The molecular formula is C23H30N4O2, and its molecular weight is 394.5099 .
- CAS Number The CAS number for this compound is 1324095-11-5 .
Potential Applications
While the search results do not provide explicit applications for this compound, they do point to potential areas of interest based on similar compounds and related research:
- Muscarinic Receptor Antagonists : A related patent discusses N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as muscarinic receptor 4 (M4) antagonists for treating neurological diseases . This suggests that this compound, being a piperazine-1-carboxamide derivative, might have similar neurological applications .
- Pharmaceutical Analysis : Research on tricyclic antidepressants uses 1-hexyl-3-methylimidazolium ionic liquids for analysis in pharmaceutical formulations . this compound might find use in similar analytical applications .
- Polyphosphate Hydrolysis : Research discusses chromogenic and fluorogenic polyphosphate substrates for detecting enzymes that hydrolyze inorganic polyphosphate . It's possible this compound could be relevant in this field .
- Radical Scavenging : Research on compounds isolated from Piper cubeba shows their ability to scavenge free radicals . This suggests a potential area of investigation for this compound as well .
Mechanism of Action
The mechanism of action of N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares structural similarities but differs in its sulfonamido group, which imparts different chemical properties and biological activities.
N-[(3-Methylbutyl)carbamoyl]-2-({4-methyl-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Another related compound with a triazole ring, offering distinct reactivity and applications.
Uniqueness
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C23H30N2O
- Molecular Weight : 366.50 g/mol
- CAS Number : 1428347-79-8
The structure consists of a piperazine ring substituted at various positions, which is crucial for its biological activity.
This compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. Key findings include:
- Opioid Receptor Interaction : Research indicates that compounds with similar piperazine structures can act as opioid receptor antagonists. For instance, studies have shown that certain piperazine derivatives can inhibit the binding of agonists to kappa-opioid receptors, suggesting a potential role for this compound in pain management and addiction therapy .
- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully elucidated but warrants further investigation due to the structural similarities with known antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following points summarize key SAR findings:
- Substituent Effects : The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Piperazine Ring Modifications : Variations in the piperazine moiety have been linked to altered receptor affinity and selectivity, impacting the compound's pharmacological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C23H30N4O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(3-methylbutylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H30N4O2/c1-18(2)12-13-24-22(28)19-8-10-20(11-9-19)25-23(29)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BKJVOEBLYOXHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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